3-Methylcatechol

説明

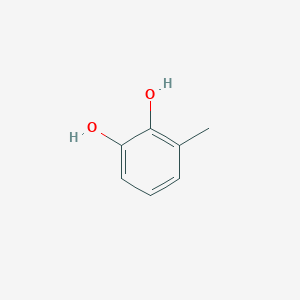

3-methyl-benzene-1,2-diol is a solid. This compound belongs to the catechols. These are compounds containing a 1,2-benzenediol moeity. 3-methyl-benzene-1,2-diol targets the protein biphenyl-2,3-diol 1,2-dioxygenase.

This compound has been reported in Verbascum lychnitis and Apis cerana with data available.

structure in first source

Structure

3D Structure

特性

IUPAC Name |

3-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSWEKYNAOWQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060071 | |

| Record name | 3-Methyl-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-17-5 | |

| Record name | 3-Methylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-benzene-1,2-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-methylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUZ4Q9R8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylcatechol basic properties

An In-depth Technical Guide to 3-Methylcatechol

Introduction

This compound, also known by its IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with two adjacent hydroxyl (-OH) groups and a methyl (-CH₃) group.[2] This compound typically appears as a white solid or a brown-grey crystalline powder at room temperature.[3][4] this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry and is a subject of interest in environmental and microbiological research as a metabolite in the biodegradation of aromatic compounds like toluene.[2][5][6] This guide provides a comprehensive overview of its core properties, experimental protocols, and biological significance for researchers and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

Identifiers and Chemical Formula

| Property | Value | Reference |

| IUPAC Name | 3-methylbenzene-1,2-diol | [2][3] |

| Synonyms | 2,3-Dihydroxytoluene, 3-Methylpyrocatechol | [3][7] |

| CAS Number | 488-17-5 | [3] |

| Chemical Formula | C₇H₈O₂ | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)O)O | [3] |

| InChI Key | PGSWEKYNAOWQDF-UHFFFAOYSA-N | [3] |

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | White solid, brown-grey crystalline powder | [3][4] |

| Melting Point | 65-68 °C | [4][8] |

| Boiling Point | 241 °C | [2][3] |

| Density | 1.344 g/cm³ | [9] |

| Water Solubility | 36.7 g/L (Predicted) | [1] |

| Solubility | Soluble in ethanol, benzene, acetonitrile (slightly), chloroform (slightly) | [8][9] |

| pKa (Strongest Acidic) | 9.59 (Predicted) | [1] |

| Flash Point | 140 °C | [8] |

Biological Role and Metabolism

This compound is a key intermediate in the microbial degradation of aromatic hydrocarbons such as toluene and cresols.[10][11] In bacteria like Pseudomonas putida, toluene is converted to this compound through the sequential action of toluene dioxygenase and a dehydrogenase enzyme. Subsequently, catechol 1,2-dioxygenase or catechol 2,3-dioxygenase enzymes cleave the aromatic ring of this compound, channeling it into central metabolism.[3] This metabolic role makes it a significant compound in bioremediation research.[6] It is also recognized as a xenobiotic metabolite produced by certain bacteria capable of degrading nitroaromatic compounds found in contaminated soils.[2][4]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and preparation of this compound solutions are essential for its application in a laboratory setting.

Synthesis Protocols

Several synthetic routes to this compound have been reported. Below is a detailed protocol based on the oxidation of 2-hydroxy-3-methylbenzaldehyde.[5]

Method: Oxidation of 2-hydroxy-3-methylbenzaldehyde [5]

-

Reaction Setup : To a glass vial, add 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a solvent mixture (MeOH/H₂O = 95/5).

-

Reagent Addition : Add 1M aqueous sodium bicarbonate solution (200 µL, 1 equivalent) followed by 35% hydrogen peroxide solution (120 µL, 5 equivalents) to the reaction mixture.

-

Reaction Execution : Stir the mixture at room temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Workup : After the reaction is complete, transfer the mixture to a round-bottomed flask. Add 50 mg of silica gel and evaporate the solvent under reduced pressure.

-

Purification : The resulting product-silica gel complex is purified by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield the final product, this compound.

Analytical Protocol: Quantification using Arnow's Method

The concentration of this compound in aqueous solutions can be determined using Arnow's method, a colorimetric assay for catechols.

-

Sample Preparation : Prepare a series of standards of known this compound concentration and the unknown sample in an appropriate buffer.

-

Reagent Addition : To 1 mL of each standard and sample, add 1 mL of 0.5 N HCl, followed by 1 mL of nitrite-molybdate reagent.

-

Color Development : After 3 minutes, add 1 mL of 1 N NaOH. The solution will develop a red color.

-

Measurement : Measure the absorbance of the solutions at 510 nm using a spectrophotometer.

-

Quantification : Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the unknown sample.

Preparation of Stock Solutions for In-Vivo/In-Vitro Studies

For biological assays, preparing a clear and stable solution is critical. The following protocols are recommended for solubilizing this compound.[12]

Protocol 1: DMSO/Corn Oil Formulation [12]

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

For the working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained. This yields a final solution in 10% DMSO and 90% Corn Oil.

Protocol 2: Aqueous Formulation with Co-solvents [12]

-

Prepare a stock solution in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Applications in Research and Development

This compound's chemical structure makes it a valuable building block in several fields.

-

Organic and Medicinal Chemistry : It is used as an intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The two phenolic hydroxyl groups can react with agents like boranes and phosphines to form corresponding esters.[5]

-

Polymer Science : The functional groups in this compound can be utilized in the synthesis of polymers and resins, contributing to crosslinking and enhancing material performance.[6]

-

Enzyme Inhibition : It has been noted for its potential as a novel enzyme inhibitor agent.[4][8] Specifically, it can inhibit substrate oxidation in certain biological pathways.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazards : It is classified as harmful if swallowed and can cause skin and serious eye irritation.[13][14][15] It may also cause respiratory irritation.[14][15] The compound is considered very toxic to aquatic life with long-lasting effects.[13]

-

Personal Protective Equipment (PPE) : When handling, wear safety glasses with side-shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[14][16] Use in a well-ventilated area or with appropriate exhaust ventilation.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and direct sunlight.[13][14] Recommended storage temperature is between 2-8°C.[8]

Conclusion

This compound is a compound with significant utility in chemical synthesis and bioremediation research. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and analysis, make it an accessible and valuable tool for scientists and researchers. Proper understanding of its reactivity, biological roles, and safety precautions is essential for harnessing its full potential in drug development and other advanced applications.

References

- 1. Showing Compound this compound (FDB000357) - FooDB [foodb.ca]

- 2. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 488-17-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. What Makes this compound Different from Other Catechols? - ChemPacific [chempacific-zhejiang.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound CAS#: 488-17-5 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound|488-17-5|MSDS [dcchemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

3-Methylcatechol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcatechol, with the systematic IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with a methyl group and two adjacent hydroxyl groups.[2] This white to brownish-grey crystalline solid is a key intermediate in the biodegradation of various aromatic compounds, including toluene and cresols, by microorganisms.[1][3] Its structural motif is also found in some natural products.[2] In the realm of chemical synthesis, this compound serves as a versatile building block for the production of pharmaceuticals, antioxidants, and polymers.[4] This technical guide provides an in-depth overview of its chemical structure, formula, physicochemical properties, synthesis protocols, and its role in metabolic pathways.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzene ring with a methyl group at position 3 and hydroxyl groups at positions 1 and 2.

-

CAS Number: 488-17-5[2]

-

Synonyms: 2,3-Dihydroxytoluene, 3-Methyl-1,2-benzenediol, 3-Methylpyrocatechol[7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 124.14 g/mol | [6] |

| Melting Point | 65-68 °C | |

| Boiling Point | 241 °C | [6] |

| Water Solubility | Soluble | [1] |

| pKa (Strongest Acidic) | 9.59 | [1] |

| LogP | 1.03 | [1] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory applications.

Synthesis of this compound from 2-Methoxy-6-methylphenol

This protocol describes the demethylation of 2-methoxy-6-methylphenol to yield this compound.

Materials:

-

2-methoxy-6-methylphenol

-

48% aqueous hydrobromic acid

-

250 ml flask

Procedure:

-

Add 5.0 g (36.2 mmol) of 2-methoxy-6-methylphenol to a 250 ml flask.

-

Add 40 ml of 48% aqueous hydrobromic acid to the flask.

-

Heat the mixture to 85-90 °C.

-

Maintain the temperature and stir the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS. For enhanced volatility, derivatization with a silylating agent is often employed.[8][9]

Materials:

-

This compound sample

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA-TMCS)[8][9]

-

Solvent (e.g., chloroform)[8]

-

GC-MS instrument with a suitable capillary column (e.g., HP-5ms)[10]

Procedure:

-

Sample Preparation and Derivatization:

-

Dissolve a known amount of the this compound sample in a suitable solvent.

-

Add the silylating agent (e.g., BSTFA-TMCS) to the sample solution.[8][9]

-

Heat the mixture if necessary to facilitate the derivatization reaction, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Set the GC oven temperature program to achieve separation of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The carrier gas is typically helium.[9]

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the silylated derivative.

-

Metabolic Pathway: Meta-Cleavage of this compound

This compound is a key intermediate in the microbial degradation of aromatic compounds. One of the primary catabolic routes is the meta-cleavage pathway, which is initiated by the enzymatic ring opening of the catechol nucleus.[11][12] This pathway is particularly important for the breakdown of substituted catechols.[12] The following diagram illustrates the initial steps of the meta-cleavage pathway for this compound.

Caption: Microbial degradation of toluene to this compound and its subsequent meta-cleavage.

References

- 1. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound(488-17-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. ijern.com [ijern.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of 3-Methylcatechol (CAS 488-17-5)

Introduction

This compound, also known as 3-methylbenzene-1,2-diol, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂.[1] As a derivative of catechol, its chemical structure features two hydroxyl groups on a benzene ring, ortho to each other, with a methyl substituent. This arrangement makes it a valuable intermediate and building block in various fields of chemical and biological science.[2][3][4]

This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role in chemical synthesis, its significance as a biomarker in environmental and occupational health, and its emerging potential in pharmaceutical research. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Physicochemical and Toxicological Data

The fundamental properties and toxicological profile of this compound are crucial for its handling and application in experimental settings.

Data Presentation

Quantitative data regarding the physicochemical properties and toxicity of this compound are summarized in the tables below for clear reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 488-17-5 | [5] |

| Molecular Formula | C₇H₈O₂ | [1][6] |

| Molecular Weight | 124.14 g/mol | [1][6][7] |

| Appearance | White to gray solid | [1][2] |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 241 °C | [1] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [6] |

| LogP | 1.41 |[6] |

Table 2: Summary of Toxicological Data for this compound

| Test Type | Route of Exposure | Species | Dose/Concentration | Reference |

|---|---|---|---|---|

| LD₅₀ (Lethal Dose, 50%) | Intravenous | Mouse | 56 mg/kg | |

| LC₅₀ (Lethal Concentration, 50%) | Aquatic | Fish | 11.83 mg/L | [4] |

| EC₅₀ (Effective Concentration, 50%) | Aquatic | Green Algae | 3.61 mg/L | [4] |

| LC₅₀ (Lethal Concentration, 50%) | Aquatic | Daphnia | 109.54 mg/L | [4] |

| GHS Hazard Statements | - | - | H302, H315, H317, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause an allergic skin reaction, May cause respiratory irritation) |[7] |

Core Applications of this compound

Role in Chemical Synthesis

This compound serves as a critical intermediate in organic synthesis.[2][5] The two adjacent hydroxyl groups provide a reactive site for various chemical transformations, making it a versatile precursor for more complex molecules.[2][3]

-

Pesticide Manufacturing: It is a key building block in the synthesis of certain pesticides. Its reaction with methyl isocyanate is a fundamental step in producing the carbamate insecticide carbofuran.

-

Pharmaceutical and Medicinal Chemistry: The catechol moiety is a common structural motif in pharmacologically active compounds. This compound is used as a starting material for synthesizing drug candidates and research compounds, particularly those targeting pathways involving catecholamines.[3]

-

Advanced Materials: It is utilized in the development of advanced materials, where its structure can be incorporated into polymers or other complex molecular architectures.[3]

Environmental and Toxicological Significance

This compound is a significant compound in environmental science, primarily as a metabolite of common industrial solvents and a key intermediate in microbial degradation pathways.

-

Biomarker of Toluene Exposure: Toluene, a widely used industrial solvent, is metabolized in the body primarily to benzoic acid (which is excreted as hippuric acid). A minor but important metabolic pathway involves the oxidation of toluene to cresols, with o-cresol being further hydroxylated to this compound.[8] Therefore, the detection of this compound in urine serves as a specific biomarker for occupational or environmental exposure to toluene.[9][10]

-

Bacterial Biodegradation: In the environment, microorganisms play a crucial role in breaking down aromatic pollutants. This compound is a central intermediate in the degradation pathways of toluene and other methylated aromatic compounds by bacteria such as Pseudomonas species.[11] The aromatic ring is cleaved by dioxygenase enzymes through either ortho or meta cleavage pathways, converting it into aliphatic acids that can enter central metabolism.[1][12][13]

Applications in Pharmaceutical and Biological Research

The catechol structure is associated with potent biological activities, making this compound and its derivatives subjects of interest in drug development and biochemical research.

-

Neuroprotection Research: Catechol-containing compounds, like flavonoids, are known for their neuroprotective properties.[14] These effects are often attributed to their ability to scavenge reactive oxygen species (ROS), chelate redox-active metals like iron, and modulate signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt pathway.[14][15][16] While specific research on this compound is less extensive, its structural similarity to other neuroprotective catechols suggests it could be a valuable scaffold for developing novel therapeutic agents for neurodegenerative diseases.[17]

-

Enzyme Inhibition Studies: this compound is used as a substrate or inhibitor in the study of catechol-modifying enzymes. It is a substrate for catechol 1,2-dioxygenase and can act as an inhibitor for enzymes like Catechol-O-Methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.[1][18] This makes it a useful tool for screening new enzyme inhibitors and understanding enzyme kinetics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, relevant to its application as a biomarker and a bioactive molecule.

Protocol: Quantification of Urinary Catechol Metabolites (Biomarker Analysis)

This protocol outlines a general method for the analysis of urinary catechols, including this compound, using High-Performance Liquid Chromatography (HPLC). This is a foundational procedure for biomonitoring studies.[19][20][21]

Objective: To quantify the concentration of this compound and related catechols in human urine samples.

Materials:

-

Urine sample

-

Hydrochloric acid (HCl)

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

Sodium acetate buffer (pH 5.0)

-

Diethyl ether or Ethyl acetate

-

Sodium sulfate (anhydrous)

-

HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detector

-

Mobile Phase A: Acetate or phosphate buffer

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound standard

Methodology:

-

Sample Collection: Collect a 24-hour or spot urine sample in a container with a preservative (e.g., HCl) to prevent degradation. Store at -20°C until analysis.

-

Enzymatic Hydrolysis: a. Thaw the urine sample and centrifuge to remove particulates. b. To 5 mL of urine, add 1 mL of acetate buffer (pH 5.0). c. Add 100 µL of β-glucuronidase/sulfatase solution to deconjugate the catechol metabolites (which are primarily excreted as glucuronide and sulfate conjugates).[19] d. Incubate the mixture at 37°C for 16-24 hours.

-

Liquid-Liquid Extraction: a. Acidify the hydrolyzed sample to pH 1-2 with concentrated HCl. b. Add 10 mL of diethyl ether and vortex for 5 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction on the aqueous layer and combine the organic extracts.

-

Drying and Reconstitution: a. Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 200 µL of the initial HPLC mobile phase.

-

HPLC Analysis: a. Inject 20 µL of the reconstituted sample into the HPLC system. b. Separate the analytes using a gradient elution on a C18 column. c. Detect this compound using a fluorescence detector (e.g., Excitation: 285 nm, Emission: 315 nm) or an electrochemical detector for higher sensitivity. d. Quantify the concentration by comparing the peak area to a standard curve prepared from the this compound standard.

Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds like this compound on COMT activity.[22]

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound derivative) against COMT.

Materials:

-

Recombinant human COMT or rat liver supernatant as a source of COMT

-

Tris-HCl buffer (pH 7.6)

-

Magnesium Chloride (MgCl₂)

-

S-Adenosyl-L-Methionine (SAM), the methyl donor

-

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or epinephrine)

-

Test inhibitor (dissolved in DMSO)

-

Stop solution (e.g., perchloric acid or HCl)

-

HPLC system with UV or electrochemical detector

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 100 µL) in the following order: a. 50 µL Tris-HCl buffer containing MgCl₂. b. 10 µL of the test inhibitor at various concentrations (or DMSO for control). c. 10 µL of the catechol substrate solution. d. 10 µL of the COMT enzyme solution.

-

Initiation of Reaction: a. Pre-incubate the mixture at 37°C for 5 minutes. b. Initiate the reaction by adding 20 µL of SAM solution.

-

Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 20-30 minutes), ensuring the reaction rate is linear within this timeframe.

-

Termination of Reaction: Stop the reaction by adding 20 µL of the acidic stop solution.

-

Analysis: a. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein. b. Transfer the supernatant to an HPLC vial. c. Inject an aliquot into the HPLC system to separate and quantify the O-methylated product.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) reaction. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COMT activity) using non-linear regression analysis.

Conclusion

This compound (CAS 488-17-5) is a multifunctional chemical with significant applications spanning industrial synthesis, environmental monitoring, and biomedical research. Its utility as a precursor in the chemical industry is well-established. In environmental science, its role as a specific biomarker for toluene exposure provides a critical tool for occupational health and toxicology. Furthermore, its inherent catechol structure positions it as a valuable molecular scaffold for the exploration of novel therapeutics, particularly in the field of neuroprotection. The data and protocols presented in this guide offer a technical foundation for researchers and scientists to effectively utilize this compound in their respective fields, fostering further innovation and discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fishersci.ca [fishersci.ca]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative evaluation of biomarkers of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Multifunctional activities of green tea catechins in neuroprotection. Modulation of cell survival genes, iron-dependent oxidative stress and PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pjoes.com [pjoes.com]

- 21. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Methylcatechol in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcatechol, a substituted catechol, has been identified as a natural constituent in a select number of plant species. While its role as a microbial metabolite is well-documented, its significance within the plant kingdom—including its biosynthesis, physiological functions, and concentrations—remains an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, supported by available data and generalized experimental protocols for its study. It is intended to serve as a foundational resource for researchers in phytochemistry, drug discovery, and plant sciences.

Natural Occurrence of this compound in Plants

This compound has been reported in a few distinct plant species, suggesting a scattered but notable presence in the plant kingdom. The primary plants identified as containing this compound are summarized in the table below. It is important to note that while its presence is confirmed, detailed quantitative data on the concentration of this compound in various plant tissues is currently limited in publicly available scientific literature.

| Plant Species | Common Name | Family | Plant Part(s) Where Found | Reference(s) |

| Verbascum lychnitis | White Mullein | Scrophulariaceae | Not specified | [1][2] |

| Coffea arabica | Arabica Coffee | Rubiaceae | Beans (green and roasted) | - |

| Theobroma cacao | Cacao | Malvaceae | Beans | - |

| Nigella sativa | Black Cumin | Ranunculaceae | Seeds | - |

Table 1: Documented Plant Sources of this compound

Biosynthesis of this compound in Plants: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established phenylpropanoid pathway, which is responsible for the synthesis of a vast array of phenolic compounds in plants, a putative pathway can be proposed. This pathway likely involves the modification of common phenolic precursors.

The general phenylpropanoid pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various phenolic compounds. The formation of catechols, and subsequently methylated catechols like this compound, would likely involve hydroxylation of a monophenolic precursor to form a catechol structure, followed by a methylation step. An enzyme class known as catechol-O-methyltransferases (COMTs) is known to catalyze the methylation of catechols in plants, and it is plausible that a specific COMT is responsible for the formation of this compound.[3][4][5]

Putative biosynthetic pathway of this compound.

Physiological Roles of Catechols in Plants

While the specific functions of this compound in plants are not well-defined, the broader class of catechols and other phenolic compounds are known to play crucial roles in plant physiology, particularly in defense and stress responses.

-

Antimicrobial and Antifungal Activity: Catechols have demonstrated significant antimicrobial and antifungal properties, helping to protect plants from various pathogens.[6][7][8][9][10]

-

Defense against Herbivory: Phenolic compounds, including catechols, can act as feeding deterrents or toxins to herbivores, thus playing a role in plant-herbivore interactions.[11][12][13][14][15]

-

Allelopathy: Some catechols exhibit allelopathic activity, where they are released into the environment to inhibit the growth of competing plants.

-

Stress Response: The production of phenolic compounds is often induced in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency, suggesting a role in stress tolerance.

Key physiological roles of catechols in plants.

Experimental Protocols for the Analysis of this compound in Plants

The following sections outline generalized experimental protocols for the extraction, identification, and quantification of this compound from plant materials. These protocols are based on standard methods for the analysis of phenolic compounds and may require optimization for specific plant matrices.

Sample Preparation and Extraction

Objective: To extract this compound from plant tissue while minimizing degradation.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Solvents: Methanol, Ethanol, Acetone (HPLC grade)

-

Water (deionized or Milli-Q)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Homogenization: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For dried material, grind to a fine powder at room temperature.

-

Extraction: Suspend the powdered plant material in an appropriate solvent. A common choice for phenolic compounds is 80% aqueous methanol or ethanol. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Sonication/Maceration: Sonicate the mixture for 30-60 minutes in an ultrasonic bath or macerate with constant stirring for 24-48 hours at 4°C in the dark to prevent degradation.

-

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.

-

Collection of Supernatant: Carefully collect the supernatant.

-

Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for subsequent analysis.

Analytical Quantification

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system (for volatile analysis, may require derivatization).

HPLC-DAD/MS Method (Recommended):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection:

-

DAD: Monitor at multiple wavelengths, typically around 280 nm for phenolic compounds. A full UV-Vis spectrum can be recorded for each peak to aid in identification.

-

MS: An electrospray ionization (ESI) source in negative ion mode is often suitable for phenolic compounds. Identification is based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

-

-

Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

General workflow for analyzing this compound.

Future Directions and Research Opportunities

The study of this compound in plants is a nascent field with several exciting avenues for future research:

-

Quantitative Surveys: Comprehensive quantitative analysis of this compound across a wider range of plant species and in different tissues and developmental stages is needed.

-

Biosynthetic Pathway Elucidation: The use of isotopic labeling studies and genetic approaches (e.g., gene silencing, overexpression) can help to definitively identify the enzymes and intermediates involved in its biosynthesis.

-

Functional Genomics: Identifying and characterizing the specific catechol-O-methyltransferase(s) responsible for this compound formation will provide critical insights into its regulation.

-

Physiological and Ecological Studies: Investigating the specific roles of this compound in plant defense, allelopathy, and stress responses will clarify its ecological significance.

-

Pharmacological Evaluation: Given the known bioactivities of other catechols, this compound and its plant sources could be explored for potential pharmaceutical applications.

Conclusion

This compound represents an intriguing, yet understudied, component of the plant metabolome. While its presence has been confirmed in several plant species, a significant knowledge gap exists regarding its quantitative distribution, biosynthesis, and physiological functions. The generalized protocols and putative pathways presented in this guide offer a starting point for researchers to delve deeper into the role of this compound in the plant kingdom. Further investigation is warranted to unlock the full potential of this compound and the plants that produce it, with possible implications for agriculture, ecology, and human health.

References

- 1. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. A Solanum lycopersicum catechol-O-methyltransferase involved in synthesis of the flavor molecule guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyphenol - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of Catechol-Containing Biopolymer Poly[3-(3,4-dihydroxyphenyl)glyceric Acid] from Different Medicinal Plants of Boraginaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

3-Methylcatechol: A Microbial Metabolite Perspective for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

3-Methylcatechol, a dihydroxylated derivative of toluene, is a significant microbial metabolite primarily associated with the biodegradation of aromatic hydrocarbons like toluene and cresols. Its production and subsequent degradation are key steps in the metabolic pathways of various soil bacteria, most notably of the genus Pseudomonas. While often viewed as an intermediate in bioremediation processes, this compound and its derivatives hold potential as valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of this compound as a microbial metabolite, focusing on its biosynthesis, metabolic fate, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in microbial biotechnology and the enzymatic synthesis of valuable chemical entities.

Microbial Production of this compound

The primary route for the microbial production of this compound is through the oxidation of toluene by genetically engineered strains of Pseudomonas putida. These strains are often modified to accumulate this compound by inactivating the enzyme responsible for its further degradation.

The Toluene Degradation Pathway (tod Pathway)

The initial steps of toluene degradation in Pseudomonas putida are encoded by the tod operon. The process begins with the oxidation of toluene to (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene by toluene dioxygenase (TDO). This intermediate is then dehydrogenated to yield this compound.

Figure 1: Microbial conversion of toluene to this compound.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the bacterial strain, culture conditions, and the presence of an organic solvent to sequester the toxic product. The following tables summarize key quantitative data from studies on this compound production using Pseudomonas putida strains.

Table 1: Production of this compound by Engineered Pseudomonas putida Strains

| Strain | Substrate | System | Max. Concentration (mM) | Specific Production Rate (µmol min⁻¹ g⁻¹ CDW) | Reference |

| P. putida F107 (mutant) | Toluene | Aqueous | - | - | [1] |

| P. putida (with extra tod genes) | Toluene | Aqueous | 14 | 105 | [1] |

| P. putida MC2 | Toluene | Aqueous | 10 | 235 | [2][3] |

| P. putida MC2 | Toluene | Aqueous-octanol (50% v/v) | 25 (overall) | - | [3] |

| P. putida TODE1 | Toluene | Aqueous-decanol/butanol | 160.5 (overall) | - | [4] |

| Recombinant E. coli (pDTG602) | Toluene | Aqueous | 12 | - | [5] |

Table 2: Influence of Culture Conditions on this compound Production by P. putida MC2

| Growth Medium | Initial pH | Initial Toluene (mM) | Volumetric Production Rate (g L⁻¹ h⁻¹) | Reference |

| Minimal Glucose | 6 | 1.0 | - | [2] |

| Minimal Glucose | 7 | 2.0 | - | [2] |

| Succinate | 7 | 1.0 | 0.17 - 0.19 | [2] |

| Glucose | 6 & 7 | 1.0 | 0.17 - 0.19 | [2] |

| LB Medium | 7 | 1.0 | 0.17 - 0.19 | [2] |

| Glucose | - | 2.5 | 0.31 - 0.34 | [2] |

| LB Medium | - | 2.5 | 0.31 - 0.34 | [2] |

Microbial Degradation of this compound

In wild-type microorganisms, this compound is rapidly degraded through ring-cleavage pathways. The most common is the meta-cleavage pathway, initiated by the enzyme catechol 2,3-dioxygenase.

The meta-Cleavage Pathway

Catechol 2,3-dioxygenase cleaves the aromatic ring of this compound at a position adjacent to the hydroxyl groups, yielding 2-hydroxy-6-oxo-hepta-2,4-dienoate. This product then undergoes further enzymatic conversions to central metabolic intermediates.

Figure 2: The meta-cleavage pathway for the degradation of this compound.

Regulation of the tod Operon

The expression of the tod genes is tightly regulated, primarily by the TodS/TodT two-component system in Pseudomonas putida. Toluene, or a related effector molecule, is sensed by the sensor kinase TodS, which then phosphorylates the response regulator TodT. Phosphorylated TodT binds to the promoter region of the tod operon, activating transcription.

Figure 3: Regulation of the tod operon by the TodS/TodT two-component system.

Experimental Protocols

Production and Quantification of this compound

This protocol outlines a general procedure for the production of this compound from toluene using an engineered Pseudomonas putida strain in a two-phase system, followed by its quantification.

1. Bacterial Strain and Culture Preparation:

-

Use a genetically engineered strain of Pseudomonas putida with a deficient todE gene (e.g., P. putida TODE1) to prevent this compound degradation.

-

Prepare a seed culture by inoculating a single colony into a suitable rich medium (e.g., Luria-Bertani broth) and incubate overnight at 30°C with shaking (200 rpm).

-

Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

2. Production Phase:

-

The production medium is typically a minimal salts medium supplemented with a carbon source (e.g., 4 mM glycerol) and a cofactor for toluene dioxygenase (e.g., 0.4 mM Fe²⁺).

-

For a two-phase system, add an equal volume of a biocompatible organic solvent such as n-decanol or 1-octanol to the aqueous culture medium.

-

Add toluene as the substrate. Toluene can be supplied either dissolved in the organic phase or fed continuously to maintain a desired concentration in the aqueous phase (e.g., 1.0-2.5 mM).

-

Incubate the culture at 30°C with vigorous shaking to ensure proper aeration and mixing of the two phases.

-

Monitor cell growth by measuring the OD₆₀₀ of the aqueous phase and this compound production over time.

3. Quantification of this compound:

-

Sample Preparation:

-

Withdraw samples from the culture at regular intervals.

-

Separate the aqueous and organic phases by centrifugation.

-

-

Analytical Method (Arnow's Method):

-

This colorimetric method is suitable for the quantification of catechols.

-

To a sample of the aqueous phase, add nitrite-molybdate reagent followed by sodium hydroxide.

-

The formation of a red-colored complex is measured spectrophotometrically at 510 nm.

-

For the organic phase, back-extraction into an aqueous solution may be necessary before applying Arnow's method.

-

-

Analytical Method (HPLC):

-

High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive quantification method.

-

Samples from both phases (the organic phase may need to be diluted in a suitable solvent) are injected into an HPLC system equipped with a C18 reverse-phase column.

-

Elution is typically performed with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., phosphoric acid).

-

Detection is achieved using a UV detector at a wavelength of approximately 275 nm.

-

Quantification is based on a standard curve prepared with pure this compound.

-

Assay for Catechol 2,3-Dioxygenase Activity

This assay is used to determine the activity of the enzyme that degrades this compound and can be used to confirm the knockout of the todE gene.

1. Preparation of Cell-Free Extract:

-

Harvest bacterial cells from a culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free extract.

2. Enzyme Assay:

-

The assay measures the formation of the yellow-colored ring-cleavage product, 2-hydroxy-6-oxo-hepta-2,4-dienoate, which has a maximum absorbance at 388 nm.

-

In a cuvette, mix the cell-free extract with a solution of this compound in the assay buffer.

-

Immediately measure the increase in absorbance at 388 nm over time using a spectrophotometer.

-

The enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the product (ε₃₈₈ = 13,800 M⁻¹ cm⁻¹).

Conclusion

This compound stands as a fascinating microbial metabolite at the intersection of bioremediation and biotechnology. Understanding its microbial production and degradation pathways, along with the intricate regulatory networks that control these processes, is crucial for harnessing its potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the biocatalytic production of this compound and its derivatives. Further research into optimizing production strains and bioprocesses will undoubtedly pave the way for the sustainable and efficient synthesis of valuable chemicals from renewable feedstocks.

References

- 1. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 3-Methylcatechol in Microbial Biodegradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcatechol is a key intermediate in the microbial degradation of a variety of aromatic compounds, including toluene, cresols, and other methylated pollutants. Its metabolic fate is primarily determined by two divergent enzymatic pathways: the ortho-cleavage pathway and the meta-cleavage pathway. The enzymatic ring cleavage of this compound is a critical step that commits the molecule to a series of reactions, ultimately leading to intermediates of central metabolism. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and drug development, where microbial enzymes are harnessed for chemical transformations. This technical guide provides an in-depth overview of the biodegradation pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Biodegradation Pathways of this compound

Microorganisms, predominantly bacteria from genera such as Pseudomonas, Rhodococcus, and Burkholderia, utilize either the ortho- or meta-cleavage pathway to mineralize this compound. The choice of pathway is species- and sometimes even strain-dependent and is governed by the specific enzymatic machinery encoded in their genomes.

Ortho-Cleavage Pathway

The ortho-cleavage pathway, also known as the modified 3-oxoadipate pathway for methylated catechols, involves the intradiol cleavage of the aromatic ring between the two hydroxyl groups. This pathway proceeds through a series of lactone intermediates.

The initial and rate-limiting step is the ring cleavage of this compound by catechol 1,2-dioxygenase to form 2-methyl-cis,cis-muconate. This is followed by a cycloisomerization reaction catalyzed by muconate cycloisomerase , yielding 2-methyl-muconolactone. A subsequent isomerization by methylmuconolactone isomerase produces 3-methyl-muconolactone. The lactone ring is then opened by a hydrolase, and after several more enzymatic steps, the resulting intermediates enter the tricarboxylic acid (TCA) cycle. In some organisms, the accumulation of 2-methyl-2-enelactone has been observed as a transient intermediate.

Meta-Cleavage Pathway

The meta-cleavage pathway involves the extradiol cleavage of the aromatic ring adjacent to one of the hydroxyl groups. This pathway is often encoded on plasmids, such as the TOL plasmid in Pseudomonas putida, and is characterized by the formation of a yellow-colored ring-fission product.

The key enzyme in this pathway is catechol 2,3-dioxygenase , which converts this compound into 2-hydroxy-6-oxohepta-2,4-dienoate. This intermediate is then processed by a hydrolase or a dehydrogenase. For 3-substituted catechols, the hydrolase-based route is preferred[1]. The subsequent enzymatic steps lead to the formation of pyruvate and acetaldehyde, which are readily assimilated into central metabolism[1][2].

Quantitative Data on this compound Biodegradation

The efficiency of this compound biodegradation is dependent on the specific microorganisms and the enzymes they produce. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Degradation

| Enzyme | Substrate | Organism | Km (µM) | Vmax or kcat | Reference |

| Catechol 2,3-dioxygenase | This compound | Pseudomonas putida | 10.6 | - | |

| Catechol 2,3-dioxygenase | This compound | Planococcus sp. strain S5 | 42.70 | 329.96 mU | [3] |

| Muconate cycloisomerase | 3-Methyl-cis,cis-muconate | Pseudomonas putida | 1.8 | 1.8 s-1 (kcat) | [1] |

| 4-Methylmuconolactone methyl-isomerase | (+)-(4S)-4-Methylmuconolactone | Rhodococcus rhodochrous N75 | - | - | [4] |

Table 2: Whole-Cell Biodegradation and Production Rates

| Organism | Process | Substrate/Product | Rate | Conditions | Reference |

| Pseudomonas putida F107 | Production | This compound | 105 µmol min-1 g-1 cell dry weight | Bioconversion of toluene | [5] |

| Pseudomonas putida MC2 | Production | This compound | up to 14 mM (1.74 g L-1) | Bioconversion of toluene | [5] |

| Rhodococcus enclensis | Biodegradation | Catechol | ~0.05 C/C0 after 2h | 109 cells mL-1 | [6] |

Experimental Protocols

Assay for Catechol 2,3-dioxygenase Activity

This protocol is adapted for measuring the activity of catechol 2,3-dioxygenase on this compound by monitoring the formation of the ring-cleavage product, 2-hydroxy-6-oxohepta-2,4-dienoate.

Materials:

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 mM this compound stock solution in ethanol or dimethylformamide

-

Cell-free extract or purified enzyme solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 980 µL of 100 mM potassium phosphate buffer (pH 7.5).

-

Add 10 µL of the cell-free extract or purified enzyme to the cuvette and mix gently.

-

Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM).

-

Immediately monitor the increase in absorbance at 388 nm, which corresponds to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate[3].

-

Calculate the enzyme activity using the molar extinction coefficient for the product (ε388 = 13,800 M-1 cm-1)[3]. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.

Assay for Catechol 1,2-dioxygenase Activity

This protocol measures the activity of catechol 1,2-dioxygenase by monitoring the formation of 2-methyl-cis,cis-muconate from this compound.

Materials:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM this compound stock solution in ethanol

-

Cell-free extract or purified enzyme solution

-

UV-Vis spectrophotometer

Procedure:

-

Set up a reaction mixture in a quartz cuvette with 980 µL of 50 mM Tris-HCl buffer (pH 8.0).

-

Add 10 µL of the enzyme preparation and briefly incubate at the desired temperature (e.g., 30°C).

-

Start the reaction by adding 10 µL of the 10 mM this compound stock solution.

-

Monitor the increase in absorbance at 260 nm, corresponding to the formation of 2-methyl-cis,cis-muconate.

-

Calculate the enzyme activity using the appropriate molar extinction coefficient for 2-methyl-cis,cis-muconate. One unit of enzyme activity is defined as the amount of enzyme that forms 1 µmol of product per minute[7].

HPLC Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its degradation products from culture supernatants or enzyme assays.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might be 10-90% organic solvent over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths, such as 275 nm for this compound and other wavelengths specific to the expected intermediates (e.g., 260 nm for muconic acids).

Sample Preparation:

-

Centrifuge the bacterial culture or enzyme reaction to pellet cells or precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

Quantification:

-

Prepare standard curves for this compound and any available metabolite standards.

-

Integrate the peak areas of the compounds in the sample chromatograms and quantify using the standard curves.

Conclusion

The biodegradation of this compound via the ortho- and meta-cleavage pathways is a testament to the metabolic versatility of microorganisms. A thorough understanding of these pathways, the enzymes involved, and their kinetics is essential for leveraging these biological systems for environmental and industrial applications. This technical guide provides a foundational overview to aid researchers in their exploration of these fascinating and important biochemical transformations. Further research into the regulation of these pathways and the engineering of the involved enzymes will undoubtedly open up new possibilities in biocatalysis and synthetic biology.

References

- 1. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida | Semantic Scholar [semanticscholar.org]

- 6. EC:5.5.1.1 - FACTA Search [nactem.ac.uk]

- 7. scielo.br [scielo.br]

Spectroscopic Analysis of 3-Methylcatechol: A Technical Guide

Introduction

3-Methylcatechol, also known as 3-methylbenzene-1,2-diol, is an organic compound with significant interest in various fields of chemical research, including environmental science and drug discovery. As a derivative of catechol, its structural elucidation and characterization are paramount for understanding its chemical behavior and biological activity. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-4 | 6.78 | d | 7.8 | 1H |

| H-5 | 6.69 | t | 7.8 | 1H |

| H-6 | 6.75 | d | 7.8 | 1H |

| -CH₃ | 2.24 | s | - | 3H |

| -OH | 5.2 (broad s) | - | - | 2H |

Note: The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | 143.2 |

| C-2 | 141.5 |

| C-3 | 123.6 |

| C-4 | 120.9 |

| C-5 | 121.5 |

| C-6 | 119.7 |

| -CH₃ | 15.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks corresponding to its hydroxyl and aromatic functionalities.

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Functional Group |

| 3480-3300 (broad) | O-H stretch | Phenolic -OH |

| 3050-3010 | C-H stretch | Aromatic C-H |

| 2920-2850 | C-H stretch | Methyl C-H |

| 1610, 1500, 1470 | C=C stretch | Aromatic ring |

| 1280 | C-O stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 45 | [M - CH₃]⁺ |

| 91 | 30 | [M - CH₃ - H₂O]⁺ |

| 78 | 50 | [C₆H₆]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FTIR spectrometer.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like this compound. The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

physical and chemical properties of 3-Methylcatechol

An In-depth Technical Guide to 3-Methylcatechol

Introduction

This compound, also known as 3-methyl-1,2-benzenediol or 2,3-dihydroxytoluene, is an organic aromatic compound belonging to the catechol family.[1][2] It is characterized by a benzene ring with two adjacent hydroxyl groups and a methyl group at the 3-position.[3] This compound serves as a versatile molecular building block in organic synthesis for producing various active compounds, including antibacterial agents and antioxidants.[4][5] It is also recognized as a xenobiotic metabolite produced by certain bacteria, such as Pseudomonas putida, during the degradation of aromatic compounds like toluene.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and biological significance of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a grey to brown-grey crystalline solid at room temperature.[5][6] It is soluble in water and various organic solvents.[6][7] The presence of two hydroxyl groups makes it a weakly acidic compound.[2][6] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Grey to brown-grey crystalline powder | [5][8] |

| Melting Point | 65-68 °C | [5][9] |

| Boiling Point | 241 °C | [1][5] |

| Density | ~1.1006 g/cm³ (estimate) | [5] |

| Flash Point | 140 °C | [5] |

| pKa | 9.91 ± 0.10 (Predicted) | [5] |

| LogP | 1.340 (est) | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble | [2][5] |

| DMSO | 50 mg/mL (402.77 mM) | [4][10] |

| Acetonitrile | Slightly Soluble | [5] |

| Benzene | Slightly Soluble | [5][7] |

| Chloroform | Slightly Soluble | [5] |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [3] |

| Ether | Soluble | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Properties of this compound

| Technique | Data Highlights | Source |

| Mass Spectrometry (MS) | Precursor m/z: 123.0451535 ([M-H]⁻) | [1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Major fragments at m/z: 124.0, 99.99, 78.0, 123.0 | [1] |

| Infrared (IR) Spectroscopy | KBr wafer technique data available | [1][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are available for characterization, though specific peak assignments for this compound require direct experimental data. Data for the isomer 4-Methylcatechol is publicly available. | [12] |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical and biological routes. Chemical synthesis is often complex with low overall yields, making biocatalytic production an attractive alternative.

Chemical Synthesis Protocol: From 2-Hydroxy-3-methylbenzaldehyde

This method utilizes a flavin catalyst for the oxidation of 2-hydroxy-3-methylbenzaldehyde.

Methodology:

-

Combine 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a MeOH/H₂O (95/5) solvent mixture in a glass vial.[6]

-

Add 1M aqueous sodium bicarbonate solution (200 µL) and 35% hydrogen peroxide solution (120 µL).[6]

-

Stir the mixture at room temperature for 3 hours.[6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

-

After completion, transfer the mixture to a round-bottom flask and add 50 mg of silica gel.[6]

-

Evaporate the solvent under reduced pressure to obtain a product-silica gel complex.[6]

-

Purify the product by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield this compound.[6]

Biocatalytic Synthesis: From Toluene

Pseudomonas putida strains can be engineered to produce this compound from toluene. This process involves the sequential action of toluene dioxygenase and a dehydrogenase.

Methodology:

-

Cultivate a suitable strain of Pseudomonas putida (e.g., a mutant strain incapable of degrading this compound) in an appropriate growth medium.

-

Introduce toluene to the culture. The bacterial enzymes convert toluene to cis-toluene dihydrodiol and then to this compound.

-

To overcome the toxicity of this compound to the microorganisms, an integrated bioproduction and extraction system, such as a two-phase octanol/water system, can be employed.[9]

-

The product, this compound, preferentially partitions into the organic phase (octanol), from which it can be recovered.

Reactions

The two hydroxyl groups of this compound are the primary sites of its reactivity.

-

Oxidation: this compound is susceptible to oxidation, especially when exposed to air or light, which can lead to coloration and degradation.[3]

-

Enzymatic Cleavage: In microbial metabolism, catechol dioxygenases cleave the aromatic ring of this compound. This can occur via two main pathways:

-

Intradiol (ortho) cleavage: The ring is cleaved between the two hydroxyl-bearing carbons. Catechol 1,2-dioxygenase catalyzes this reaction.[13][14]

-

Extradiol (meta) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase is responsible for this type of cleavage.[14][15]

-

Analytical Methods

Accurate quantification and identification of this compound are essential for research and industrial applications.

Quantitative Analysis in Urine

This protocol is used for determining the levels of catechol and 4-methylcatechol in human urine samples.

Methodology:

-

Use [U-¹⁴C]Catechol as an internal standard.

-

Treat the urine sample with β-glucuronidase and sulfatase to hydrolyze conjugates.

-

Acidify the sample and perform a liquid-liquid extraction with diethyl ether.

-

Evaporate the ether extract and silylate the residue to create volatile derivatives.

-

Analyze the derivatized sample using glass capillary gas chromatography (GC), typically coupled with a mass spectrometer (MS) for detection and quantification.

Colorimetric Determination (Arnow's Method)

This method is suitable for determining this compound concentrations in aqueous solutions.

Methodology:

-

The sample containing this compound is mixed with a nitrite-molybdate reagent.

-

Sodium hydroxide is then added, resulting in the formation of a colored complex.

-